(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride (S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2055848-81-0
VCID: VC11709971
InChI: InChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
SMILES: CC(C1=C(C=CC=C1Cl)Cl)N.Cl
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.5 g/mol

(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride

CAS No.: 2055848-81-0

Cat. No.: VC11709971

Molecular Formula: C8H10Cl3N

Molecular Weight: 226.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride - 2055848-81-0

Specification

CAS No. 2055848-81-0
Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
IUPAC Name (1S)-1-(2,6-dichlorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Standard InChI Key QBWKCUFYMDZATP-JEDNCBNOSA-N
Isomeric SMILES C[C@@H](C1=C(C=CC=C1Cl)Cl)N.Cl
SMILES CC(C1=C(C=CC=C1Cl)Cl)N.Cl
Canonical SMILES CC(C1=C(C=CC=C1Cl)Cl)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride belongs to the class of aromatic amines with the molecular formula C₈H₉Cl₂N·HCl and a molecular weight of 226.5 g/mol. The compound features:

  • Aromatic ring: Substituted with chlorine atoms at the 2- and 6-positions, creating a para-dichloro configuration.

  • Ethanamine backbone: A two-carbon chain terminating in a primary amine group, protonated as a hydrochloride salt for enhanced stability.

  • Chiral center: The (S)-configuration at the carbon adjacent to the amine group, critical for enantioselective interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₉Cl₂N·HCl
Molecular Weight226.5 g/mol
CAS NumberNot explicitly reported (analog: 791098-94-7 for 2,4-dichloro isomer)
SolubilitySoluble in polar solvents (e.g., water, ethanol)
Log P (Partition Coefficient)~2.67 (predicted, similar to 2,4-dichloro analog)
Melting PointEstimated 180–200°C (based on hydrochloride salts of related amines)

The para-dichloro substitution pattern distinguishes this compound from its 2,4-dichloro isomer, altering electronic distribution and steric effects. These modifications influence reactivity, solubility, and biological activity .

Synthetic Methodologies

MethodYield (%)Purity (%)Key Reagents
Chiral Resolution65–75>99L-Tartaric acid, HCl
Asymmetric Hydrogenation80–90>99.5Ru-BINAP catalyst, H₂ gas

These methods highlight the importance of catalyst selection and reaction conditions in optimizing yield and enantiomeric excess (ee) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O):

    • Aromatic protons: A singlet at δ 7.35–7.45 ppm (2H, meta to Cl).

    • Methine proton: A quartet at δ 4.10–4.20 ppm (1H, J = 6.8 Hz, adjacent to NH₃⁺).

    • Methyl group: A doublet at δ 1.45–1.55 ppm (3H, J = 6.8 Hz) .

  • ¹³C NMR (100 MHz, D₂O):

    • Aromatic carbons: Peaks at δ 130.5 (C-Cl), 128.7 (CH), and 134.2 (C-Cl).

    • Chiral center carbon: δ 52.3 (CH).

    • Methyl carbon: δ 22.1 (CH₃) .

High-Performance Liquid Chromatography (HPLC)

  • Column: Chiralpak IA (250 mm × 4.6 mm).

  • Mobile phase: Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.

  • Retention time: 12.3 min for (S)-enantiomer, 14.7 min for (R)-enantiomer.

Pharmaceutical and Industrial Applications

Medicinal Chemistry

(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride serves as a chiral building block in drug synthesis. Its structural analogs are precursors to:

  • Antihypertensive agents: Guanfacine, a selective α₂-adrenergic receptor agonist, shares the 2,6-dichlorophenyl motif .

  • Central nervous system (CNS) drugs: The amine moiety facilitates blood-brain barrier penetration, making it valuable in neuropharmacology .

Agrochemicals

The dichlorophenyl group enhances pesticidal activity, with applications in herbicides and fungicides.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP261: Avoid breathing dust/fumes
H315: Causes skin irritationP305+P351+P338: Rinse skin immediately
H319: Causes eye irritation

Storage conditions recommend airtight containers at 2–8°C, protected from light and moisture .

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